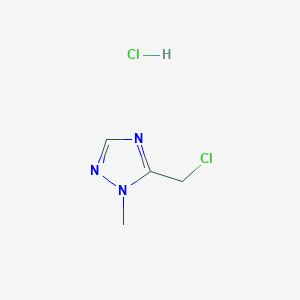

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Beschreibung

The exact mass of the compound 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESCZOKYYXYNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104256-69-1 | |

| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Introduction: A Versatile Heterocyclic Building Block

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a key synthetic intermediate valued in medicinal chemistry and drug development.[1] Its structure, featuring a reactive chloromethyl group and a stable triazole core, makes it an essential building block for constructing more complex, biologically active molecules.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide provides a comprehensive overview of a robust and field-proven pathway for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The synthesis is logically approached in two primary stages: the construction of the key hydroxymethyl precursor followed by its conversion to the final chloromethyl hydrochloride product.

Part 1: Synthesis of the Key Precursor: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol

The synthesis of the target molecule begins with the preparation of its immediate precursor, (1-methyl-1H-1,2,4-triazol-5-yl)methanol. This versatile alcohol serves as a crucial intermediate for various applications in pharmaceuticals and agrochemicals.[2] The formation of this precursor is achieved through a two-step process involving N-methylation of the parent triazole followed by regioselective C-functionalization.

Step 1.1: N-Methylation of 1H-1,2,4-Triazole

The initial step involves the methylation of the 1H-1,2,4-triazole ring. A significant challenge in the alkylation of 1,2,4-triazole is achieving regioselectivity, as the reaction can yield both N1 and N4-substituted isomers. While various methods exist, the use of a base followed by an alkylating agent like iodomethane is a common approach.[3] Reaction conditions can be optimized to favor the formation of the desired 1-methyl isomer.

Step 1.2: Regioselective C5-Hydroxymethylation

With 1-methyl-1H-1,2,4-triazole in hand, the next critical step is the introduction of a hydroxymethyl group at the C5 position. The C5 proton of the 1-substituted-1,2,4-triazole is the most acidic C-H proton, enabling regioselective deprotonation with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice for this transformation, ensuring efficient and specific metalation at the desired position.[1][4] The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophile like formaldehyde (or its solid polymer equivalent, paraformaldehyde) to yield the target alcohol after an aqueous workup.

Experimental Protocol: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | 83.09 | 8.31 g | 100 |

| Diisopropylamine | 101.19 | 15.2 mL | 110 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 110 |

| Paraformaldehyde | 30.03 | 3.30 g | 110 |

| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - |

| Saturated NH₄Cl solution | - | 150 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add diisopropylamine (15.2 mL, 110 mmol) and anhydrous THF (200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) dropwise, maintaining the internal temperature below -65 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve 1-methyl-1H-1,2,4-triazole (8.31 g, 100 mmol) in anhydrous THF (100 mL).

-

Add the 1-methyl-1H-1,2,4-triazole solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete deprotonation.

-

Add paraformaldehyde (3.30 g, 110 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below -65 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (150 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure (1-methyl-1H-1,2,4-triazol-5-yl)methanol.

Caption: Synthesis pathway for the key alcohol precursor.

Part 2: Chlorination and Salt Formation

The final step of the synthesis converts the precursor alcohol into the desired 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. This transformation is efficiently achieved using thionyl chloride (SOCl₂).

Causality Behind Reagent Choice: The Dual Role of Thionyl Chloride

Thionyl chloride is the ideal reagent for this conversion for two critical reasons:

-

Efficient Chlorination: It reliably converts primary alcohols to alkyl chlorides via an SNi (internal nucleophilic substitution) mechanism. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture, driving the reaction to completion.

-

In-Situ Salt Formation: The HCl gas generated during the chlorination reaction protonates the basic nitrogen atoms of the triazole ring. This conveniently forms the hydrochloride salt in the same reaction vessel, eliminating the need for a separate acidification step.[1] This streamlined approach is highly efficient and atom-economical.

Experimental Protocol: 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | 113.12 | 11.31 g | 100 |

| Thionyl Chloride (SOCl₂) | 118.97 | 14.6 mL (24.0 g) | 200 |

| Diethyl Ether | - | As needed | - |

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (or gas outlet to a scrubber), add thionyl chloride (14.6 mL, 200 mmol).

-

Cool the thionyl chloride to 0 °C in an ice bath.

-

Slowly and carefully add (1-methyl-1H-1,2,4-triazol-5-yl)methanol (11.31 g, 100 mmol) portion-wise, controlling the rate of addition to manage the initial exothermic reaction and gas evolution.

-

After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 3 hours.[5] The reaction progress can be monitored by TLC (thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive.

-

To the resulting residue, add diethyl ether and triturate to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride as a crystalline solid.[5]

Caption: Final conversion to the target hydrochloride salt.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methyl and chloromethyl groups and the correct substitution pattern on the triazole ring.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.[1]

Critical Safety Considerations

The described synthesis pathway involves hazardous materials that require strict safety protocols.

-

Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon).

-

Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water, releasing large amounts of toxic SO₂ and HCl gases. All operations must be conducted in a well-ventilated chemical fume hood.

-

Chloromethyl Compounds: This class of compounds should be treated as potentially hazardous alkylating agents and handled with appropriate care to avoid contact and inhalation.[6]

Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, is mandatory throughout the procedure.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. By leveraging a regioselective C-H functionalization to create the key alcohol intermediate and employing the dual functionality of thionyl chloride for both chlorination and salt formation, this pathway offers a streamlined approach for researchers and drug development professionals. The resulting compound serves as a valuable and reactive intermediate for the synthesis of a wide range of advanced chemical entities.

References

- Smolecule. (2023, August 15). 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.

- Smolecule. (n.d.). 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride.

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.).

- ResearchGate. (2015). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.

- Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan.

- Scribd. (n.d.). Synthesis Route for Rizatriptan.

- Pharma-Synthesis. (n.d.). Rizatriptan benzoate, MK-462, MK-0462, Maxalt-MLT.

- PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride.

-

Chem-Impex. (n.d.). (1-Methyl-1H-[1][4][6]triazol-5-yl)methanol. Available at:

- Quick Company. (n.d.). An Improved Process For The Preparation Of Rizatriptan.

- ResearchGate. (n.d.). A New Method of Synthesis of Rizatriptan.

Sources

- 1. Buy 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | 104256-69-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | 1609404-00-3 [smolecule.com]

A Technical Guide to 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS No: 104256-69-1), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The 1,2,4-triazole core imparts metabolic stability and serves as a valuable pharmacophore, while the reactive chloromethyl group offers a versatile handle for synthetic elaboration.[1][2] This document details the compound's chemical and physical properties, provides an in-depth look at a validated synthetic protocol, discusses its spectral characteristics, and outlines its known applications and critical safety considerations. It is intended for researchers, chemists, and drug development professionals who utilize reactive heterocyclic intermediates.

Chemical Identity and Structural Elucidation

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a synthetic heterocyclic compound built upon a 1,2,4-triazole ring.[1] The structural integrity of this molecule is defined by two key features:

-

The 1,2,4-Triazole Core: This five-membered ring contains three nitrogen atoms and two carbon atoms, and its delocalized pi-electron system confers aromatic character, which contributes to the molecule's overall stability.[2] Triazole derivatives are known for their ability to endure a wide range of chemical environments, from strongly acidic to basic conditions.[2]

-

The Chloromethyl Substituent: Positioned at the 5th carbon of the triazole ring, the -CH₂Cl group is the primary site of reactivity.[1] The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions. This feature establishes the compound as a valuable alkylating agent and a versatile building block in organic synthesis.[1]

The compound is supplied as a hydrochloride salt, which enhances its stability and can influence its solubility in polar solvents.[1]

Physicochemical Properties

The fundamental properties of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 104256-69-1 | [1][3] |

| Molecular Formula | C₄H₇Cl₂N₃ | [1] |

| Molecular Weight | 168.02 g/mol | [1][4] |

| IUPAC Name | 5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | [1] |

| Appearance | White solid | [5] |

| Synonyms | 5-Chloromethyl-1-methyl-1H-[1][2][6]triazole hydrochloride | [1] |

| Canonical SMILES | CN1C(=NC=N1)CCl.Cl | [1] |

| InChI Key | ZESCZOKYYXYNNQ-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Synthetic Pathway: Chlorination via Thionyl Chloride

A direct and efficient method for preparing the title compound is the reaction of its hydroxyl precursor, 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole, with thionyl chloride (SOCl₂).[1][7] This approach is advantageous as thionyl chloride serves as both the chlorinating agent and the solvent, streamlining the process.

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first activated by thionyl chloride, converting it into a superior leaving group. A subsequent nucleophilic attack by the chloride ion displaces this group, yielding the chloromethyl product.[1] The use of excess thionyl chloride and heat ensures the reaction goes to completion.

Experimental Protocol

This protocol is adapted from established literature procedures and should only be performed by trained chemists with appropriate safety measures.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (e.g., 8.0 mL).

-

Initial Cooling: Cool the thionyl chloride to 0°C using an ice bath. This is a critical step to control the initial exothermic reaction upon addition of the alcohol.

-

Substrate Addition: Gradually add 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole (e.g., 0.60 g) to the cooled thionyl chloride with continuous stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 3 hours to ensure complete conversion.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess thionyl chloride.

-

Crystallization: To the resulting residue, add diethyl ether to precipitate the product. The resulting powder can be further purified by crystallization from a mixture of ethanol and diethyl ether to yield the final product as colorless needles.[7]

Synthesis Workflow Diagram

Caption: A streamlined synthesis workflow.

Chemical Reactivity

The primary utility of this compound stems from the electrophilic nature of the chloromethyl group.[1] It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes it an invaluable intermediate for introducing the 1-methyl-1H-1,2,4-triazol-5-yl)methyl moiety into larger molecules, a common strategy in the design of novel pharmaceutical agents and functional materials.[1][2]

Spectral Analysis

Structural confirmation of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is unequivocally achieved through standard spectroscopic techniques. The following data provides a definitive fingerprint of the molecule.[5]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.01 (s, 1H): This singlet corresponds to the lone proton on the triazole ring (C-H). Its downfield shift is characteristic of protons on an electron-deficient aromatic system.[2][5]

-

δ 4.99 (s, 2H): This singlet represents the two protons of the chloromethyl group (-CH₂Cl).

-

δ 3.89 (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the nitrogen atom (N-CH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 151.38, 150.27: Resonances for the two carbon atoms within the triazole ring.

-

δ 36.02: Resonance for the carbon of the chloromethyl group.

-

δ 34.41: Resonance for the carbon of the N-methyl group.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI+):

-

m/z: Calculated for C₄H₇ClN₃ [M+H]⁺: 132.0323; Found: 132.0324.[5] This data confirms the mass of the free base cation to a high degree of accuracy.

-

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate with diverse applications.[1]

-

Medicinal Chemistry: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.[1] Triazole-containing compounds are widely explored for their antimicrobial, antifungal, antiviral, and anticancer properties.[2][8] The title compound has been specifically investigated for its potential in developing new antimicrobial and antioxidant agents.[1]

-

Agrochemicals: The nitrogen-rich triazole structure is a common feature in fungicides and herbicides.[1][2] This reagent provides a route to novel agrochemical candidates.

-

Material Science: The reactive handle allows for its incorporation into polymers or onto surfaces to create functional materials with specific chemical properties.[1]

Safety, Handling, and Storage

Due to its reactivity and corrosive nature, strict safety protocols must be followed when handling 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.

GHS Hazard Classification:

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [4][9] |

| H318 | Causes serious eye damage | [4] |

| H335 | May cause respiratory irritation | [4][9] |

Rationale for Hazards:

-

The chloromethyl group is a known alkylating agent, which can react with biological macromolecules, leading to irritation and potential long-term health effects.[1]

-

As a hydrochloride salt, the compound can be corrosive and an irritant to the skin, eyes, and respiratory tract upon contact or inhalation.[1]

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid formation of dust.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10] For skin contact, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10] In all cases of significant exposure, seek immediate medical attention.

References

-

5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride. PubChem. [Link]

-

Two-stage one-pot synthetic strategy for the key triazone–triazole intermediate of ensitrelvir (S-217622). (2022-12-06). RSC Publishing. [Link]

-

Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. PrepChem.com. [Link]

-

Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Chemistry Portal. [Link]

-

Pyrazolo[5,1-c][1][2][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

-

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. MDPI. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [https://dspace.ncl.res.in/bitstream/20.500.12229/1000/3/1000-2012-TH-2210-Chapter 1.pdf]([Link] 1.pdf)

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]

Sources

- 1. Buy 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | 104256-69-1 [smolecule.com]

- 2. Buy 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | 1609404-00-3 [smolecule.com]

- 3. 5-Chloromethyl-1-methyl-1H-[1,2,4]triazole hydrochloride | 104256-69-1 [chemicalbook.com]

- 4. 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | C4H7Cl2N3 | CID 66847411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 5-(Chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. ijsr.net [ijsr.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Strategic Intermediate: An In-depth Technical Guide to 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Foreword: The Unseen Workhorse of Modern Medicinal Chemistry

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic prowess. However, behind every groundbreaking molecule lies a series of unsung heroes: the key intermediates. These compounds, meticulously designed and synthesized, are the pivotal building blocks that enable the efficient and scalable construction of complex molecular architectures. Among these crucial players is 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS No. 104256-69-1), a versatile and highly reactive heterocyclic compound that has emerged as a strategic asset in the synthesis of a new generation of antiviral and antifungal agents.

This technical guide provides an in-depth exploration of this critical intermediate, moving beyond a simple recitation of facts to offer a nuanced understanding of its synthesis, characterization, and application. We will delve into the causality behind synthetic choices, the logic of its reactivity, and the practical considerations for its effective utilization in a research and development setting. This document is intended for the discerning researcher, the process chemist, and the drug development professional who recognize that a profound understanding of the fundamentals is the cornerstone of innovation.

Molecular Profile and Physicochemical Properties

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a synthetic heterocyclic compound, presenting as a hydrochloride salt.[1] This salt form enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions. The core of the molecule is a 1-methyl-1H-1,2,4-triazole ring, a five-membered aromatic ring containing three nitrogen atoms. This triazole scaffold is a well-established pharmacophore, known for its metabolic stability and its ability to engage in a range of biological interactions. The key to this intermediate's utility, however, lies in the reactive chloromethyl group at the 5-position. This electrophilic center is primed for nucleophilic substitution, making it an ideal handle for introducing the triazole moiety into a larger molecular framework.

| Property | Value | Source |

| CAS Number | 104256-69-1 | [1] |

| Molecular Formula | C₄H₇Cl₂N₃ | [1] |

| Molecular Weight | 168.02 g/mol | [1][2] |

| IUPAC Name | 5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | [1] |

| Canonical SMILES | CN1C(=NC=N1)CCl.Cl | [1] |

| Appearance | Colorless needles (recrystallized) | [3] |

| Melting Point | 69-70 °C | [3] |

Synthesis: A Tale of Two Pathways

The efficient synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is paramount to its utility. Two primary synthetic routes have been established, each with its own set of advantages and considerations.

The Chloromethylation Route: Direct and Efficient

A common and direct approach involves the chloromethylation of 1-methyl-1H-1,2,4-triazole. This reaction typically utilizes formaldehyde and hydrochloric acid.[1] The underlying mechanism involves the in situ formation of a reactive chloromethylating agent which is then attacked by the electron-rich triazole ring.

Caption: Direct chloromethylation of 1-methyl-1H-1,2,4-triazole.

This method is often favored for its atom economy and the ready availability of the starting materials. However, controlling the regioselectivity of the chloromethylation can be a challenge, and the handling of formaldehyde requires appropriate safety precautions.

The Thionyl Chloride Route: A Controlled Transformation

A more controlled and often higher-yielding method proceeds via the intermediate, 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole. This alcohol precursor is then converted to the desired chloromethyl derivative using thionyl chloride (SOCl₂).[1][3] This two-step approach offers greater control over the reaction and typically results in a cleaner product profile, simplifying downstream purification.

Caption: Synthesis via chlorination of the corresponding alcohol.

The following protocol is a representative procedure for the synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride from its corresponding alcohol precursor.[3]

Materials:

-

3-hydroxymethyl-1-methyl-1H-1,2,4-triazole

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thionyl chloride (8.0 ml).

-

Cool the thionyl chloride to 0°C in an ice bath.

-

Gradually add 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.60 g) to the cooled thionyl chloride with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.

-

Upon completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess thionyl chloride.

-

To the resulting residue, add diethyl ether to precipitate the product.

-

Collect the resulting powder by filtration.

-

Recrystallize the crude product from a mixture of ethanol and diethyl ether to yield 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 g) as colorless needles.[3]

Self-Validation: The success of this protocol is validated by the formation of a crystalline product with the expected melting point of 69-70°C.[3] Further confirmation of the product's identity and purity should be performed using the analytical techniques described in the following section.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is non-negotiable in drug development. The identity and purity of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride must be unequivocally established before its use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include a singlet for the triazole ring proton (around 8.01 ppm in DMSO-d₆), a singlet for the chloromethyl protons, and a singlet for the N-methyl protons.[4] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring, the chloromethyl carbon, and the N-methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations, C=N and N=N stretching from the triazole ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base of the molecule. A characteristic isotopic pattern for the presence of one chlorine atom (a 3:1 ratio of M to M+2 peaks) would be expected.[4]

Applications in Drug Discovery and Development: A Gateway to Bioactivity

The true value of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride lies in its application as a versatile building block for the synthesis of biologically active molecules, particularly in the realms of antiviral and antifungal therapies. The reactive chloromethyl group serves as an electrophilic handle, allowing for the facile introduction of the 1-methyl-1,2,4-triazole moiety via nucleophilic substitution reactions.

Caption: General reaction scheme for the application of the intermediate.

Antiviral Agents

A significant application of this intermediate is in the synthesis of antiviral compounds. The 1,2,4-triazole nucleus is a known pharmacophore in many antiviral drugs. By reacting 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride with a nucleophilic core of a target molecule, medicinal chemists can efficiently construct novel antiviral candidates.

-

Ensitrelvir (Xocova®): While not directly synthesized from this exact intermediate, the structurally related 1,2,4-triazole core is a key component of the antiviral drug ensitrelvir, which is used for the treatment of COVID-19. This highlights the importance of the triazole scaffold in modern antiviral drug design.

Antifungal Agents

The triazole class of antifungals, which includes blockbuster drugs like fluconazole and itraconazole, is a testament to the power of this heterocycle in combating fungal infections. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride serves as a valuable building block for the synthesis of novel triazole-based antifungal agents with potentially improved efficacy, broader spectrum of activity, and reduced side effects.

Safety, Handling, and Storage: A Commitment to Laboratory Excellence

As with any reactive chemical intermediate, the safe handling and storage of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride are of paramount importance. The presence of a reactive chloromethyl group and its nature as a hydrochloride salt necessitate specific precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

GHS Pictograms:

-

Corrosion

-

Irritant

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

In case of inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion: A Cornerstone of Innovation

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is more than just a chemical compound; it is a testament to the power of strategic design in organic synthesis. Its carefully crafted structure, combining the stability of the triazole ring with the reactivity of the chloromethyl group, makes it an invaluable tool for the construction of complex and biologically active molecules. For the researchers, scientists, and drug development professionals who are at the forefront of innovation, a deep understanding of such key intermediates is not just beneficial—it is essential. By mastering the synthesis, characterization, and application of this versatile building block, we unlock new possibilities in the quest for novel therapeutics that can address the ever-evolving challenges to human health.

References

-

PrepChem. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]

- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2004).

-

PubChem. (n.d.). 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]

- Zhu, W., et al. (2018). Design, Synthesis, and Antifungal Activities of Novel Triazole Derivatives Containing the Benzyl Group. Drug Design, Development and Therapy, 12, 363-375.

- Fan, Z., et al. (2020). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 25(1), 197.

- Lv, K., et al. (2019). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 24(18), 3290.

- Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 843576.

- Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.

Sources

- 1. Buy 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | 104256-69-1 [smolecule.com]

- 2. 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | C4H7Cl2N3 | CID 66847411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Buy 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | 1609404-00-3 [smolecule.com]

An In-Depth Technical Guide to 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS No: 104256-69-1), a pivotal heterocyclic building block in contemporary drug discovery and development. This document delves into its molecular structure, physicochemical properties, detailed synthetic protocols, and thorough spectroscopic characterization. Furthermore, it explores the compound's critical role as a key intermediate in the synthesis of antiviral agents, with a particular focus on the COVID-19 therapeutic, Ensitrelvir. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, scientists, and professionals in the field of medicinal and process chemistry, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Strategic Importance of a Substituted Triazole

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in diverse biological interactions. Among these, the 1,2,4-triazole ring system is a recurring motif in numerous clinically significant drugs. 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a synthetic heterocyclic compound distinguished by a 1,2,4-triazole core functionalized with a reactive chloromethyl group at the 5-position and a methyl group at the 1-position.[1] This specific arrangement of substituents imparts a unique reactivity profile, making it a highly valuable intermediate for the construction of more complex molecular architectures.

The presence of the chloromethyl group provides a key electrophilic site, enabling facile nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of the 1-methyl-1H-1,2,4-triazole moiety into a target molecule. This guide will elucidate the synthesis, characterization, and application of this compound, underscoring its significance in the synthesis of modern therapeutics.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

Molecular Structure

The compound consists of a five-membered 1,2,4-triazole ring with a methyl group attached to the nitrogen at position 1 and a chloromethyl group at carbon position 5. It is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

Table 1: Physicochemical Properties of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

| Property | Value | Source(s) |

| CAS Number | 104256-69-1 | [1][2] |

| Molecular Formula | C₄H₇Cl₂N₃ | [1][2] |

| Molecular Weight | 168.02 g/mol | [1][2] |

| IUPAC Name | 5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | [1][2] |

| Canonical SMILES | CN1C(=NC=N1)CCl.Cl | [1][2] |

| InChI Key | ZESCZOKYYXYNNQ-UHFFFAOYSA-N | [1][2] |

Synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

The synthesis of this key intermediate can be achieved through various routes. A well-documented and efficient method involves a multi-step sequence starting from commercially available reagents.[3] This particular synthesis is noteworthy as it produces both the 3- and 5-substituted isomers, which can then be separated.

Synthetic Pathway from 2-Chloroacetamide

A robust synthesis starts with 2-chloroacetamide and proceeds through a condensation and cyclization pathway.[3]

Caption: Synthetic workflow for 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.

Detailed Experimental Protocol

The following protocol is adapted from the literature for the synthesis of the title compound and its isomer.[3]

Step 1: Condensation

-

Suspend 2-Chloroacetamide (1.0 g, 10.69 mmol, 1.0 equiv.) in dichloromethane (DCM, 10 mL).

-

Add N,N-dimethyformamide dimethyl acetal (1.911 g, 16.04 mmol, 1.5 equiv.).

-

Stir the resulting mixture at 45 °C for 1.5 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain a white solid intermediate.

Step 2: Cyclization

-

Dissolve the resulting white solid in a mixture of tetrahydrofuran (THF, 6 mL) and acetic acid (6 mL).

-

Add methylhydrazine sulfate (1.85 g, 12.83 mmol, 1.2 equiv.).

-

Stir the mixture overnight at 50 °C.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute with aqueous Na₂CO₃ solution (20 mL) and extract with DCM (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford a yellow oil containing a mixture of the free bases of the 3- and 5-substituted isomers.

Step 3: Purification and Salt Formation

-

Purify the residue by silica gel column chromatography to separate the isomers.

-

To the purified free base of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole, add a 1 M solution of HCl in a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness to yield 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride as a white solid.[3]

Mechanistic Insights

The synthesis proceeds via an initial condensation of 2-chloroacetamide with DMF-DMA to form a reactive enamine intermediate. This is followed by a cyclization reaction with methylhydrazine sulfate. The hydrazine attacks the electrophilic carbon of the enamine and the carbonyl carbon, leading to the formation of the triazole ring after dehydration. The use of methylhydrazine directs the formation of the N-methylated triazole.

Spectroscopic Characterization

The structural elucidation and confirmation of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure.

Table 2: NMR Spectroscopic Data for 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride [3]

| Nucleus | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 8.01 | s | 1H, CH on triazole ring |

| 4.99 | s | 2H, -CH ₂Cl | ||

| 3.89 | s | 3H, -CH ₃ | ||

| ¹³C NMR | DMSO-d₆ | 151.38 | C -Cl | |

| 150.27 | C on triazole ring | |||

| 36.02 | -C H₂Cl | |||

| 34.41 | -C H₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of a chlorine atom is readily identified by the characteristic 3:1 isotopic pattern of the molecular ion peak.

-

HRMS (ESI+) : Calculated for C₄H₇ClN₃⁺ [M+H]⁺: 132.0323, Found: 132.0324.[3]

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹ (aromatic C-H stretching)

-

~1600-1450 cm⁻¹ (C=N and C=C stretching in the triazole ring)

-

~1450-1350 cm⁻¹ (C-H bending)

-

~800-700 cm⁻¹ (C-Cl stretching)

Applications in Drug Development: A Crucial Intermediate

The primary application of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is as a versatile building block in the synthesis of biologically active molecules, particularly in the pharmaceutical industry.[1]

Synthesis of Ensitrelvir (S-217622)

A prominent and timely example of its application is in the synthesis of Ensitrelvir (S-217622), an oral antiviral agent developed for the treatment of COVID-19.[3] In the synthesis of Ensitrelvir, 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (or its 3-substituted isomer) is used to introduce the triazole moiety via an N-alkylation reaction with a 1,3,5-triazinone core structure.[4][5][6]

Caption: N-alkylation reaction in the synthesis of an Ensitrelvir precursor.

This reaction highlights the importance of the chloromethyl group as a reactive handle for forging new carbon-nitrogen bonds, a common strategy in the synthesis of complex drug molecules.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. Although a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, information from closely related compounds and general knowledge of chloromethylated heterocycles provide essential safety guidance.

Potential Hazards:

-

Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[3]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

-

Suspected Carcinogen: Some chloromethyl-containing compounds are classified as potential carcinogens, and thus, appropriate handling precautions should be taken.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the reactive chloromethyl group, provides a reliable and efficient means of incorporating the 1-methyl-1,2,4-triazole scaffold into complex molecules. The detailed synthetic protocols and comprehensive spectroscopic data presented in this guide offer a solid foundation for its practical application. Its crucial role in the synthesis of the antiviral drug Ensitrelvir exemplifies its significance in addressing current global health challenges. By adhering to the outlined safety and handling procedures, researchers and drug development professionals can effectively and safely leverage the synthetic potential of this valuable intermediate in the pursuit of novel therapeutics.

References

-

Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19 - NIH. (n.d.). Available at: [Link]

-

Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC - PubMed Central. (2023-03-28). Available at: [Link]

-

Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir - ChemRxiv. (n.d.). Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04). Available at: [Link]

-

Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir | ACS Central Science - ACS Publications. (2023-04-07). Available at: [Link]

-

Small change for big improvement in the preparation of the key intermediate N1, N3-disubstituted 1,3,5-triazone of ensitrelvir - PMC - NIH. (n.d.). Available at: [Link]

Sources

- 1. Buy 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | 104256-69-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Small change for big improvement in the preparation of the key intermediate N1, N3-disubstituted 1,3,5-triazone of ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: A Technical Guide

Introduction

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a reactive chloromethyl group, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.[1] Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, necessitating a thorough understanding of its spectroscopic properties. This guide provides an in-depth analysis of the spectroscopic data for 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, offering insights into the experimental methodologies and the interpretation of the resulting spectra. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the synthesis and characterization of novel pharmaceutical agents.

Molecular Structure and Key Features

The compound, with the chemical formula C₄H₇Cl₂N₃ and a molecular weight of 168.02 g/mol , consists of a 1,2,4-triazole ring substituted with a methyl group at the N1 position and a chloromethyl group at the C5 position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Elucidating Proton Environments

Experimental Protocol:

A detailed workflow for acquiring a ¹H NMR spectrum is outlined below. The causality behind these steps is to ensure a high-quality, reproducible spectrum by using a deuterated solvent to avoid overwhelming the signal with solvent protons, and an internal standard for accurate chemical shift referencing.

Figure 1: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | CH (triazole ring) | The proton on the triazole ring is in a heteroaromatic system and is expected to be significantly deshielded. |

| ~5.0 | Singlet | 2H | CH ₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the triazole ring, leading to a downfield shift. |

| ~3.9 | Singlet | 3H | N-CH ₃ | The methyl protons are attached to a nitrogen atom within the aromatic triazole ring, resulting in a characteristic chemical shift. |

Interpretation:

The predicted ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals corresponding to the three types of protons in the molecule. The absence of coupling between the signals is due to the lack of adjacent, non-equivalent protons. The integration values (1:2:3) will directly correlate with the number of protons in each chemical environment, providing strong evidence for the assigned structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.

Figure 2: Standard workflow for ¹³C NMR spectroscopy.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C 5 (C-CH₂Cl) | This carbon is part of the triazole ring and is bonded to the electron-withdrawing chloromethyl group, resulting in a downfield shift. |

| ~145 | C 3 (C-H) | The other carbon atom in the triazole ring, also deshielded due to the presence of adjacent nitrogen atoms. |

| ~40 | C H₂Cl | The carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom. |

| ~35 | N-C H₃ | The methyl carbon attached to the nitrogen atom appears in a typical range for such groups. |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts provide valuable information about the electronic environment of each carbon atom, further confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, the KBr pellet method is a common and effective sample preparation technique.

Figure 3: Workflow for IR spectroscopy using the KBr pellet method.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (triazole ring) | Characteristic stretching vibration for C-H bonds in aromatic rings. |

| ~2950-2850 | Medium | C-H stretch (CH₃ and CH₂Cl) | Typical stretching vibrations for sp³ hybridized C-H bonds. |

| ~1600-1450 | Medium-Strong | C=N and N=N stretching (triazole ring) | These vibrations are characteristic of the triazole ring system. |

| ~1450-1350 | Medium | C-H bend (CH₃ and CH₂Cl) | Bending vibrations for methyl and methylene groups. |

| ~800-600 | Strong | C-Cl stretch | Strong absorption band characteristic of the carbon-chlorine bond. |

Interpretation:

The IR spectrum will provide a molecular fingerprint of the compound. The presence of absorption bands in the predicted regions will confirm the existence of the triazole ring, the aliphatic C-H bonds of the methyl and chloromethyl groups, and the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol:

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the hydrochloride salt of our target compound.

Figure 4: Workflow for mass spectrometry using electrospray ionization.

Predicted Mass Spectrum Data:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 132.0374 | [M+H]⁺ of the free base (C₄H₆ClN₃) | The protonated molecule of the free base is expected to be the molecular ion peak. The presence of a peak at m/z 134 with approximately one-third the intensity of the m/z 132 peak would confirm the presence of one chlorine atom due to the ³⁷Cl isotope. |

| 96 | [M+H - HCl]⁺ | Loss of a molecule of hydrogen chloride. |

| 83 | [M+H - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

Interpretation:

The mass spectrum will provide the molecular weight of the free base of the compound. The isotopic pattern of the molecular ion peak will be a definitive indicator of the presence of a chlorine atom. The fragmentation pattern, showing the loss of specific groups, will further corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a reliable guide for researchers. The detailed experimental protocols and interpretations presented in this guide are designed to empower scientists in the pharmaceutical and chemical industries to confidently characterize this important synthetic intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

Sources

A Technical Guide to the Applications of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: A Versatile Synthon for Drug Discovery and Beyond

Executive Summary

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound whose value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate.[1] Characterized by a stable 1,2,4-triazole core and a reactive chloromethyl group, this molecule serves as a pivotal building block for introducing the 1-methyl-1H-1,2,4-triazol-5-yl)methyl moiety into a wide array of more complex structures. The chloromethyl group acts as a potent electrophile, enabling facile nucleophilic substitution reactions. This reactivity is the cornerstone of its application in medicinal chemistry for the development of novel therapeutic agents, particularly antifungals, as well as in the synthesis of new agrochemicals and functional materials.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, safety protocols, and key applications, offering researchers and drug development professionals a technical overview of its potential.

Core Chemical Profile

Nomenclature and Structure

The compound, systematically named 5-(chloromethyl)-1-methyl-1,2,4-triazole hydrochloride, is a salt.[1] The core structure consists of a five-membered 1,2,4-triazole ring, which imparts significant aromatic stability.[2] The key functional groups for synthetic applications are the methyl group at the N1 position and, most importantly, the highly reactive chloromethyl group at the C5 position.

Caption: Chemical structure of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 104256-69-1 | [3] |

| Molecular Formula | C₄H₇Cl₂N₃ | [1] |

| Molecular Weight | 168.02 g/mol | [1] |

| IUPAC Name | 5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | [1] |

| Canonical SMILES | CN1C(=NC=N1)CCl.Cl | [1] |

The Key to Reactivity: The Electrophilic Chloromethyl Group

The synthetic utility of this compound is overwhelmingly dictated by the chloromethyl (-CH₂Cl) substituent. This group is a potent alkylating agent, rendering the benzylic-like carbon highly electrophilic.[1] The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This predictable reactivity allows for the strategic attachment of the triazole moiety to other molecules, forming a stable C-C, C-N, C-S, or C-O bond. This "building block" characteristic is fundamental to its application in constructing libraries of compounds for screening and lead optimization.[1][2]

Synthesis and Handling

Common Synthetic Routes

The preparation of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is well-documented. A highly efficient and streamlined laboratory-scale method involves the direct chlorination of its hydroxyl precursor, 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole, using thionyl chloride (SOCl₂).[1][4] This approach is advantageous as thionyl chloride serves as both the chlorinating agent and the solvent, and the reaction byproducts (HCl and SO₂) are gaseous, simplifying purification.[1]

Caption: A streamlined synthetic workflow for the title compound.

Detailed Protocol: Chlorination using Thionyl Chloride

This protocol is adapted from established procedures and is designed for self-validation through characterization of the final product.[4]

Objective: To synthesize 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride from its corresponding alcohol.

Materials:

-

5-hydroxymethyl-1-methyl-1H-1,2,4-triazole

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Cool 8.0 mL of thionyl chloride to 0°C in the flask using an ice bath.

-

Substrate Addition: Slowly and carefully add 0.60 g of 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole to the cooled thionyl chloride with stirring. Causality Note: The slow addition at low temperature is crucial to control the initial exothermic reaction.

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3 hours. Causality Note: The elevated temperature ensures the complete conversion of the hydroxyl group to the chloride.

-

Workup: After 3 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride.

-

Crystallization: To the resulting residue, add diethyl ether to precipitate the product as a powder.

-

Purification: Collect the solid by filtration. Recrystallize the crude product from a mixture of ethanol and diethyl ether to yield the final product as colorless needles.[4]

Safety and Handling Protocols

Due to its chemical nature, strict safety measures are mandatory when handling this compound.

| Hazard Class | GHS Statement | Precautionary Measures | Reference |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves, clothing, and face protection. Wash hands thoroughly after handling. | [5] |

| Serious Eye Damage | H318: Causes serious eye damage | Wear eye protection (goggles or face shield). If in eyes, rinse cautiously with water for several minutes. | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area (fume hood). Avoid breathing dust. | [5] |

| Alkylating Agent | Potential carcinogen | Handle as a potential carcinogen. Minimize exposure and use appropriate engineering controls (fume hood). | [1][2] |

Applications in Medicinal Chemistry

The 1,2,4-Triazole Scaffold: A Privileged Structure

The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in marketed drugs is due to a combination of favorable properties:

-

Metabolic Stability: The aromatic ring is resistant to metabolic degradation.[2]

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[6]

-

Dipole Moment: The ring possesses a significant dipole moment, which can contribute to binding affinity.[6]

-

Isosteric Replacement: It can act as a bioisostere for amide or ester groups, improving pharmacokinetic properties.[6]

This compound provides a direct route to incorporate this valuable scaffold into new chemical entities.

Application as a Precursor for Antifungal Agents

Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives.[6][7] They function by inhibiting a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6]

Caption: Inhibition of ergosterol synthesis by triazole-based antifungal agents.

By using 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, medicinal chemists can readily synthesize novel analogues of these drugs. The chloromethyl group can be reacted with various substituted phenols, thiophenols, or other nucleophilic fragments that are known to interact with the active site of the CYP51 enzyme.

Pathway to Novel Antibacterial, Anticancer, and Antiviral Agents

The versatility of the chloromethyl group allows for its use in creating diverse libraries of compounds for screening against a multitude of biological targets.[1] The general synthetic strategy involves a nucleophilic substitution reaction.

Caption: Using the core synthon to generate a diverse chemical library for screening.

Case Study: Synthesis of a Hypothetical Bioactive Derivative

Objective: To synthesize a novel ether by reacting 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole with 4-fluorophenol, a common fragment in medicinal chemistry.

Materials:

-

5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

-

4-fluorophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Setup: To a solution of 4-fluorophenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 20 minutes. Causality Note: K₂CO₃ is a base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Addition: Add 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quenching & Extraction: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine solution, to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ether.

Emerging Applications

While its primary use is in medicinal chemistry, the compound's reactivity makes it suitable for other fields.

-

Agrochemical Development: The 1,2,4-triazole core is present in numerous commercial fungicides (e.g., propiconazole, tebuconazole).[6] This building block can be used to synthesize new generations of pesticides and herbicides, potentially with improved efficacy or novel modes of action.[1][2]

-

Material Science: The ability to covalently link the stable, polar triazole ring to other molecules opens up possibilities in material science.[1] Potential applications include the development of specialty polymers, corrosion inhibitors, or ligands for creating metal-organic frameworks.[2][7]

Conclusion and Future Outlook

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a classic example of a high-value synthetic intermediate. Its utility is derived from the strategic combination of a stable, pharmacologically relevant triazole core and a highly reactive chloromethyl handle. This allows for its efficient incorporation into a vast range of molecular architectures. Its primary role as a building block in the synthesis of potential pharmaceuticals, particularly antifungals, is well-established. Future research will likely focus on expanding its utility through the development of novel catalytic methods for its substitution reactions and exploring its incorporation into advanced materials and functional polymers. For any drug discovery program targeting indications where the triazole scaffold is beneficial, this compound remains an indispensable tool in the chemist's arsenal.

References

-

Smolecule. (2023, August 15). 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. Link

-

Smolecule. (n.d.). 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride. Link

-

PubChem. (n.d.). 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride. National Center for Biotechnology Information. Link

-

CymitQuimica. (n.d.). 5-(Chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride. Link

-

ChemicalBook. (n.d.). 5-Chloromethyl-1-methyl-1H-[1][2][8]triazole hydrochloride. Link

-

PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Link

- Al-Masoudi, W. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.

-

PubChem. (n.d.). Triazole derivatives useful in therapy - Patent EP-0880533-B1. National Center for Biotechnology Information. Link

-

Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Link

- Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry.

-

Google Patents. (n.d.). CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole. Link

- Hranova, A. V., & Vasylets, O. M. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal.

- Lin, B., et al. (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules.

-

Google Patents. (n.d.). US4104393A - 1,3,5-Trisubstituted-1,2,4-triazole compounds. Link

-

Justia Patents. (2014). 1, 2, 4-triazole derivatives and their anti mycobacterial activity. Link

-

Sigma-Aldrich. (n.d.). 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride. Link

-

Google Patents. (n.d.). EP0357241A1 - Triazole antifungal agents. Link

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Link

-

Sigma-Aldrich. (n.d.). 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride. Link

-

Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Link

- Shneine, J. K., & Alaraji, Y. H. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

-

Dana Bioscience. (n.d.). 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride 250mg. Link

Sources

- 1. Buy 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | 104256-69-1 [smolecule.com]

- 2. Buy 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | 1609404-00-3 [smolecule.com]

- 3. 5-Chloromethyl-1-methyl-1H-[1,2,4]triazole hydrochloride | 104256-69-1 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | C4H7Cl2N3 | CID 66847411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. 5-(Chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride [cymitquimica.com]

An In-depth Technical Guide to 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: A Versatile Synthon for Novel Compound Development

This guide provides an in-depth exploration of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, a pivotal reagent in modern synthetic chemistry. We will delve into its fundamental properties, synthesis, and, most critically, its application as a versatile building block for creating novel compounds with significant potential in medicinal chemistry, agriculture, and material science. The focus is on the causality behind experimental choices, ensuring a robust and reproducible approach to its use in research and development.

Introduction: The Strategic Importance of a Reactive Triazole

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a synthetic heterocyclic compound featuring a five-membered 1,2,4-triazole ring.[1] Its significance in synthetic chemistry is anchored by two key structural features: the stable, aromatic triazole core and the highly reactive chloromethyl group (-CH₂Cl) at the 5-position.[1] The triazole moiety is a well-established pharmacophore found in numerous biologically active compounds, prized for its metabolic stability and ability to engage in hydrogen bonding. The chloromethyl group, being an effective alkylating agent, provides a reactive handle for covalently linking the triazole scaffold to a wide array of other molecules.[1][2]

This combination makes it an invaluable intermediate for constructing more complex molecular architectures, leading to the development of novel therapeutic agents, advanced agrochemicals, and functional materials.[1][2] Research has highlighted the potential of its derivatives in applications ranging from antimicrobial and anticancer agents to fungicides and herbicides.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use. The hydrochloride salt form enhances its stability and solubility in polar solvents.

| Property | Value | Source(s) |

| IUPAC Name | 5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | [1] |

| CAS Number | 104256-69-1 | [1] |

| Molecular Formula | C₄H₇Cl₂N₃ | [1] |

| Molecular Weight | 168.02 g/mol | [1] |

| Appearance | Solid | |

| Canonical SMILES | CN1C(=NC=N1)CCl.Cl | [1] |

| InChI Key | ZESCZOKYYXYNNQ-UHFFFAOYSA-N | [1] |

Structural confirmation is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to verify its purity and identity.[1][3]

Synthesis of the Reagent: A Validated Protocol

The reliable synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a prerequisite for its use in further applications. A streamlined and effective method involves the direct chlorination of the corresponding hydroxymethyl precursor using thionyl chloride (SOCl₂).[1]

Expertise in Action: Why Thionyl Chloride?